molecular formula C7H11ClF3NO2 B2733039 1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1955553-18-0

1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No. B2733039
CAS RN: 1955553-18-0
M. Wt: 233.62
InChI Key: SGUTUAQFNYQGNB-UHFFFAOYSA-N
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Description

The compound “1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives is usually carried out through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific functional groups present in the molecule . The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Organocatalysis and Synthesis

One application involves the use of pyrrolidine derivatives as organocatalysts. For example, a study by Chowdhury and Ghosh (2009) discussed the use of a pyrrolidine/trifluoroacetic acid combination to catalyze the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity. This illustrates the role of pyrrolidine derivatives in facilitating highly selective chemical reactions, which is crucial for synthesizing complex organic compounds (Chowdhury & Ghosh, 2009).

Pharmaceutical Applications

Another significant area of application is in the development of pharmaceuticals. Wang et al. (2001) described the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Their research led to the discovery of a potent inhibitor, demonstrating the potential of trifluoromethylated pyrrolidine derivatives in designing drugs targeting viral enzymes (Wang et al., 2001).

Material Science and Luminescence

In material science, Ding et al. (2017) reported the synthesis of luminescent 3D lanthanide-cadmium heterometal-organic frameworks using 4-(4-pyridinyl)benzoic acid and 2-methyl-1H-4,5-imidazole-dicarboxylic acid. These compounds displayed excellent chemical stability and selective luminescent sensing capabilities. Although not directly involving 1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, this research highlights the broader implications of pyrrolidine derivatives in developing advanced luminescent materials (Ding et al., 2017).

Chemical Stability and Reaction Studies

Additionally, the reactivity and chemical stability of pyrrolidine and pyridine derivatives under various conditions have been a subject of study, providing insights into the synthesis and properties of complex organic molecules. This includes the investigation into the extraction of pyridine-3-carboxylic acid using different diluents and the exploration of sulfonamides as terminators in cationic cyclisations, showcasing the versatility and utility of pyrrolidine and related compounds in chemical synthesis and industrial applications (Kumar & Babu, 2009); (Haskins & Knight, 2002).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on their specific structure and the target they interact with . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Pyrrolidine derivatives, including “1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride”, have potential applications in the pharmaceutical and agrochemical industries . The development of new pyrrolidine compounds with different biological profiles is an active area of research .

properties

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-11-2-4(6(12)13)5(3-11)7(8,9)10;/h4-5H,2-3H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUTUAQFNYQGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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